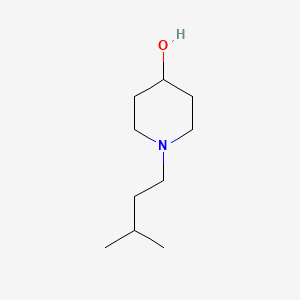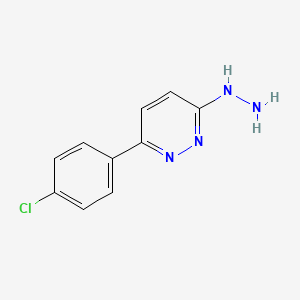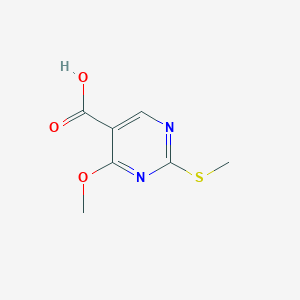
4-Methoxy-2-(methylthio)-5-pyrimidinecarboxylic acid
Overview
Description
4-Methoxy-2-(methylthio)-5-pyrimidinecarboxylic acid (MMP) is a sulfur-containing organic compound with a unique structure that has attracted considerable attention in recent years. It has been studied for its potential applications in a variety of fields, such as drug synthesis, medicinal chemistry, and biochemistry.
Scientific Research Applications
Liquid Crystal Properties
4-Methoxy-2-(methylthio)-5-pyrimidinecarboxylic acid derivatives have been explored for their liquid crystal properties. Compounds with methyl and methoxy groups in lateral positions exhibit nematic liquid crystal characteristics with a mesophase range of 30-50°C. However, derivatives with a 4-hydroxy group display smectic liquid crystal properties. These compounds have shown potential in reducing the melting point and extending the range of the mesomorphic state in liquid crystals, making them of interest in materials science and display technologies (Mikhaleva, 2003).
Synthesis of Aminopyrimidines
Research has also delved into the aminolysis of 2- and 4-methoxy (or methylthio) pyrimidines, particularly for producing n- and t-butyl-aminopyrimidines. This process is valuable in the absence of added solvents and offers a pathway to synthesize various aminopyrimidines, which can be significant in developing new chemical entities or pharmaceutical intermediates (Brown & Forster, 1966).
Antitumor Activity
The antitumor properties of certain 4-methoxy-6-chloropyrimidines synthesized from 2-methylthio-4,6-dichloro-5-(4-alkoxybenzyl)pyrimidines have been studied. These compounds highlight the potential of 4-methoxy-2-(methylthio)-5-pyrimidinecarboxylic acid derivatives in contributing to the development of new antitumor agents (Grigoryan et al., 2008).
Antiviral Activity
In the domain of antiviral research, 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines with substitution at the 5-position, including methyl and methoxy groups, have been synthesized and evaluated. Certain derivatives exhibited notable inhibitory activity against retroviruses, suggesting their potential in antiretroviral therapy (Hocková et al., 2003).
Anti-Histaminic and Antimuscarinic Effects
Compounds derived from 4-methoxy-2-(methylthio)-5-pyrimidinecarboxylic acid have been synthesized and evaluated for their anti-histaminic and antimuscarinic effects. This research contributes to the understanding of how these derivatives could be used in therapeutic applications targeting histamine and acetylcholine receptors (Maggiali et al., 1988).
Crystal Structure Analysis
The crystal structure of certain derivatives, like O4-methylthymidine, which is related to 4-methoxy-2-(methylthio)-5-pyrimidinecarboxylic acid, has been studied to understand their biological properties. Such studies are crucial in correlating the structural attributes of these compounds to their biological functions and potential mutagenicity (Brennan et al., 1986).
properties
IUPAC Name |
4-methoxy-2-methylsulfanylpyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3S/c1-12-5-4(6(10)11)3-8-7(9-5)13-2/h3H,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXNHLOFNZOTILK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1C(=O)O)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10510928 | |
| Record name | 4-Methoxy-2-(methylsulfanyl)pyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10510928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-2-(methylthio)-5-pyrimidinecarboxylic acid | |
CAS RN |
84332-06-9 | |
| Record name | 4-Methoxy-2-(methylsulfanyl)pyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10510928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

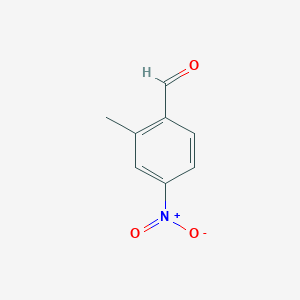
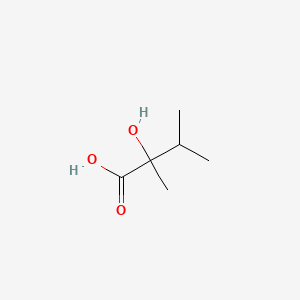
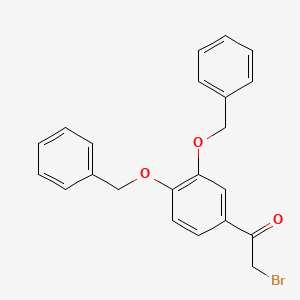
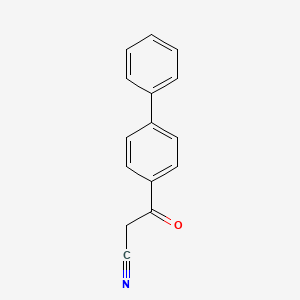
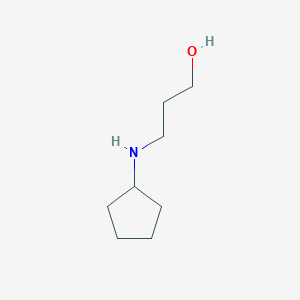
![5-Oxo-1,2,3,5-tetrahydropyrrolo[1,2-a]quinoline-4-carboxylic acid](/img/structure/B1367195.png)
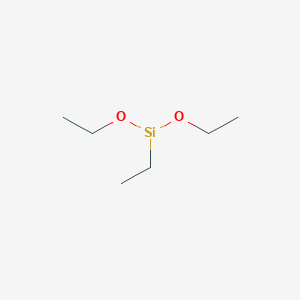
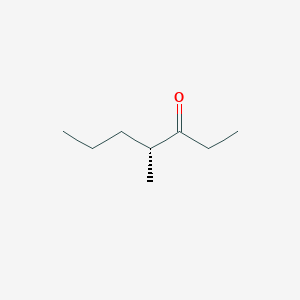
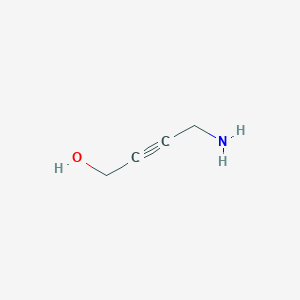
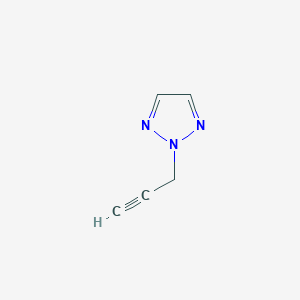
![4-phenyl-2,8-Diazaspiro[4.5]decan-3-one](/img/structure/B1367206.png)
![5-Fluoro-1-methyl-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1367211.png)
